L-threo-PPMP

Description

Biochemical Classification and Nomenclature

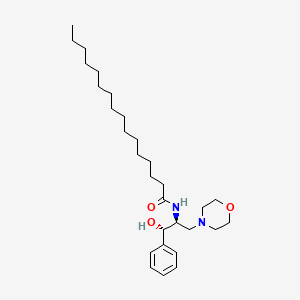

L-threo-PPMP (systematic name: N-[(1S,2S)-1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide) is a synthetic inhibitor of glucosylceramide synthase (UDP-glucose:ceramide β-1,1-glucosyltransferase), a key enzyme in glycosphingolipid biosynthesis. Its molecular formula is C29H50N2O3, with a molecular weight of 474.73 g/mol. Structurally, it belongs to the morpholino propanol analogs, characterized by a phenyl group at position 1, a palmitoylamino group at position 2, and a morpholino moiety at position 3 in a three-carbon backbone. The "L-threo" designation reflects its stereochemistry, with (1S,2S) configuration at the chiral centers.

Discovery and Development Timeline

This compound emerged from systematic modifications of earlier ceramide analogs like PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), first synthesized in the 1990s to study glycosphingolipid metabolism. Key milestones include:

The compound’s synthesis involves multi-step organic reactions, including benzyloxycarbonyl protection, Grignard additions, and palmitoylation, as detailed in .

Isomeric Relationships with D-threo-PPMP

This compound and D-threo-PPMP are enantiomers differing in configuration at C1 and C2 (Table 1). While D-threo-PPMP potently inhibits glucosylceramide synthase (IC50 = 0.5–2.5 µM), this compound exhibits contrasting biological effects, including stimulation of glycosphingolipid biosynthesis in certain contexts.

Table 1: Comparative Properties of this compound and D-threo-PPMP

This stereospecificity arises from differential interactions with glucosylceramide synthase’s active site, as shown in molecular docking studies.

Significance in Glycosphingolipid Metabolism Research

This compound has been instrumental in elucidating the roles of glycosphingolipids in cellular processes:

- Mechanistic Studies : By modulating glucosylceramide synthase activity, it helps dissect the metabolic flux between ceramide, glucosylceramide, and complex glycosphingolipids.

- Cancer Research : It reduces proliferation in breast cancer cell lines (e.g., MCF-7, MDA-MB-468) by elevating ceramide levels, which disrupt organelle membranes and trigger apoptosis.

- Neural Differentiation : PPMP analogs influence neural stem cell fate by altering ganglio-series glycosphingolipid expression, linked to epigenetic regulation via AUTS2.

- Tool Compound : Unlike D-threo-PPMP, its L-isomer serves as a negative control in studies requiring stereochemical specificity.

Recent work highlights its utility in probing glycosphingolipid-dependent signaling pathways, such as ERM protein activation during cytokinesis and lipid raft dynamics.

Properties

Molecular Formula |

C29H50N2O3 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1 |

InChI Key |

OFBANDBMHLEMFA-YTMVLYRLSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

-

Core structure : The 1-phenyl-1-propanol moiety suggests a starting material derived from benzoin condensation or asymmetric reduction of prochiral ketones.

-

Palmitoylamino group : Likely introduced via amide coupling between a primary amine intermediate and palmitoyl chloride under Schotten-Baumann conditions.

-

Morpholino substitution : Installed through nucleophilic substitution at the C3 position, possibly using morpholine as the nucleophile in the presence of a leaving group (e.g., bromide or mesylate).

Stereoselective Synthesis

The "threo" designation indicates adjacent stereocenters at C1 and C2 with anti configuration. Achieving this requires:

-

Chiral auxiliaries : Use of Evans oxazolidinones or Ellman sulfinimines to control facial selectivity during key bond-forming steps.

-

Asymmetric catalysis : Transition metal complexes (e.g., Ru-BINAP) for hydrogenation of α,β-unsaturated intermediates.

-

Diastereomeric resolution : Chromatographic separation of threo/erythro mixtures using chiral stationary phases, though this approach reduces overall yield.

Purification and Analytical Characterization

Post-synthesis purification ensures the >98% purity specified for research-grade this compound:

Chromatographic Methods

Spectroscopic Confirmation

| Technique | Key Diagnostic Signals |

|---|---|

| ¹H NMR | δ 7.3-7.5 (m, 5H, Ar-H), δ 4.1 (dd, J=8.4 Hz, C1-H), δ 3.6-3.8 (m, 4H, morpholine OCH₂) |

| ESI-MS | m/z 511.2 [M+H]⁺ (calculated for C₂₉H₅₁ClN₂O₃) |

| IR | 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1110 cm⁻¹ (C-O-C morpholine) |

Formulation and Stability Profiling

This compound hydrochloride requires specific handling to maintain stability:

Solubility and Stock Solution Preparation

| Solvent | Solubility (mg/mL) | Storage Conditions |

|---|---|---|

| DMSO | ≥10 | -20°C, 1 month |

| PEG300 | 5 | RT, 24 hours |

| Tween 80/H₂O | 2 | 4°C, 1 week |

Stock solutions prepared in anhydrous DMSO at 10 mM concentration retain activity for 1 month when stored at -20°C in aliquots. Repeated freeze-thaw cycles degrade the compound, reducing inhibitory potency by 15-20% per cycle.

In Vivo Formulation Protocol

For animal studies, this compound is typically administered via intraperitoneal injection using the following protocol:

-

Dissolve 5 mg in 500 μL DMSO (10 mg/mL stock).

-

Add 250 μL PEG300 and vortex for 1 minute.

-

Mix with 250 μL Tween 80 and 4 mL saline (0.9% NaCl).

-

Filter sterilize (0.22 μm) and administer at 5 mg/kg body weight.

Comparative Analysis of Diastereomers

The biological activity of this compound is highly stereospecific, as evidenced by:

Enzymatic Inhibition Profiles

| Isomer | IC₅₀ (μM) | Cell Growth Inhibition (ED₅₀, μM) |

|---|---|---|

| L-threo | 0.85 | 4-7 (MCF-7, MDA-MB-468) |

| D-threo | 12.3 | >50 |

| DL-erythro | 8.9 | 22-35 |

The 14-fold difference in potency between L-threo and D-threo isomers underscores the importance of stereochemical control during synthesis.

Scale-Up Challenges and Industrial Production

Despite academic use, large-scale manufacturing faces hurdles:

-

Palmitoyl group instability : The C16 chain undergoes β-oxidation in microbial systems, necessitating chemical synthesis over fermentation.

-

Morpholine ring reactivity : Prone to N-oxidation during storage, requiring argon atmosphere and chelating agents to prevent radical formation.

-

Regulatory considerations : As a hydrochloride salt, strict control of residual solvents (DMSO <500 ppm) is mandated under ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

L-threo-PPMP can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogens for halogenation, and other electrophilic reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Lead

L-threo-PPMP has been identified as a promising lead compound for drug development due to its biological activities. It acts as an inhibitor of glucosylceramide synthase (GCS), which plays a crucial role in the metabolism of sphingolipids. Inhibiting GCS can sensitize cancer cells to chemotherapy, making this compound relevant in cancer treatment strategies. Studies have shown that it can inhibit cell growth and induce apoptosis in various cancer cell lines, including neuroblastoma and head and neck cancers, with IC50 values ranging from 2 to 20 µM .

Case Study: Sensitization of Head and Neck Cancer Cells

Research demonstrated that this compound could enhance the effectiveness of cisplatin in head and neck cancer cells by inhibiting GCS. This sensitization was linked to increased ceramide levels, which are known to promote apoptosis in cancer cells .

Biological Research

Inhibition of Pathogen Replication

this compound has shown efficacy against Giardia lamblia, a major cause of parasitic diarrhea. In vitro studies revealed that it inhibited parasite replication with a 50% inhibitory concentration of 3.5 µM. The compound interferes with cytokinesis in the parasite, leading to a significant reduction in cyst formation, which is critical for transmission .

Impact on Glycosphingolipid Metabolism

In cellular studies, this compound was found to selectively reduce glycosphingolipid levels in treated cell lines. For instance, it significantly decreased LacCer expression in BG1 cells while having variable effects on other glycosphingolipids across different cell lines . This highlights its utility in studying glycosphingolipid metabolism and related cellular processes.

Material Science

Development of Novel Materials

The unique structural properties of this compound make it a candidate for developing novel materials with specific functionalities. Its ability to interact with biological membranes may enable applications in creating biomimetic materials or drug delivery systems.

Mechanism of Action

The mechanism of action of L-threo-PPMP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

(1S,2S)-1-phenyl-2-palmitoylamino-3-piperidino-1-propanol: Similar structure but with a piperidino group instead of a morpholino group.

(1S,2S)-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol: Similar structure but with a pyrrolidino group instead of a morpholino group.

(1S,2S)-1-phenyl-2-palmitoylamino-3-azetidino-1-propanol: Similar structure but with an azetidino group instead of a morpholino group.

Uniqueness

L-threo-PPMP is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The morpholino group may influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Q & A

Q. How should researchers document and share raw data from this compound studies to comply with FAIR principles?

- FAIR Compliance :

- Findable : Deposit datasets in repositories like Zenodo or Figshare with DOI assignment.

- Accessible : Use open formats (e.g., .csv for numerical data, .tif for imaging).

- Interoperable : Annotate metadata using community standards (e.g., MIAME for microarray data).

- Reusable : Provide detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.